molecular formula C21H22N2O B6319124 N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine CAS No. 1370557-63-3

N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine

Cat. No.: B6319124
CAS No.: 1370557-63-3
M. Wt: 318.4 g/mol
InChI Key: IRLNIOXLPLQXSE-UHFFFAOYSA-N
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Description

N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is an organic compound that features a phenylene-1,3-diamine core substituted with a 4-methoxybenzyl group at the N1 position and a benzyl group at the N3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with phenylene-1,3-diamine, 4-methoxybenzyl chloride, and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions.

    Procedure: Phenylene-1,3-diamine is first reacted with 4-methoxybenzyl chloride to form N1-(4-methoxybenzyl)-phenylene-1,3-diamine. This intermediate is then reacted with benzyl chloride to yield the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N1-(4-Methoxybenzyl)-N3-(methyl)-phenylene-1,3-diamine
  • N1-(4-Methoxybenzyl)-N3-(ethyl)-phenylene-1,3-diamine
  • N1-(4-Methoxybenzyl)-N3-(propyl)-phenylene-1,3-diamine

Comparison: N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is unique due to the presence of both a 4-methoxybenzyl group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNIOXLPLQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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